N'-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide
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Overview
Description
N’-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of methoxy and methyl groups attached to phenyl rings, which are further connected through an oxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide typically involves the reaction of 2-methoxy-5-methylbenzoic acid with 4-methylbenzylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for N’-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxamide linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).
Major Products
Oxidation: Formation of 2-methoxy-5-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N’-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups may enhance the compound’s binding affinity and specificity towards these targets. The oxamide linkage can also play a role in stabilizing the compound’s conformation, thereby influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide
- N-(2-methoxy-5-methylphenyl)-N-[(4-chlorophenyl)methyl]oxamide
- N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)ethyl]oxamide
Uniqueness
N’-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide is unique due to the specific arrangement of methoxy and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of these functional groups can also affect the compound’s solubility, stability, and overall pharmacokinetic properties.
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-4-7-14(8-5-12)11-19-17(21)18(22)20-15-10-13(2)6-9-16(15)23-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIGNADQIHUFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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